5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole and pyridine ring. The structure includes a 3-oxo group, a 2-phenyl substituent, a 5-benzyl group, and a carboxamide moiety functionalized with a 4-methoxyphenylmethylamine.
Properties
IUPAC Name |
5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-35-23-14-12-20(13-15-23)16-29-27(33)24-18-31(17-21-8-4-2-5-9-21)19-25-26(24)30-32(28(25)34)22-10-6-3-7-11-22/h2-15,18-19H,16-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMQTXIUWOLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and phenyl groups: This step often involves Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Addition of the methoxyphenylmethyl group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, reducing the production of pro-inflammatory mediators. This inhibition could lead to potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways for microbial survival.
Antitumor Activity
In vitro studies have revealed that 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
These findings suggest potential applications in oncology as an anticancer agent.
Anticancer Activity
A notable study investigated the effects of this compound on A431 cells. The results indicated that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy
Research on various derivatives of this compound has shown that modifications in the pyrrolidine ring significantly enhance antimicrobial activity. One derivative achieved a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant bacterial strains, indicating strong potential for development into new antimicrobial agents.
Inflammatory Response Modulation
In vivo models have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. This suggests a promising application in treating inflammatory diseases and conditions.
Mechanism of Action
The mechanism of action of 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs.
- Methoxy vs.
Yield and Efficiency
- The ethyl ester analog (6g) achieved a 77% yield via reflux with 4-methoxybenzylamine hydrochloride .
- Carboxamide derivatives in showed yields of 55–72%, indicating moderate efficiency for amide bond formation .
Structural Insights from Crystallography
- Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate : Exhibits intermolecular interactions (e.g., hydrogen bonding) in crystal packing, underscoring the importance of substituents in solid-state stability .
Implications for Drug Design
- Electron-Donating Groups : The 4-methoxy group may enhance metabolic stability compared to halogenated analogs (e.g., fluoro-substituted compounds in ) .
- Steric Effects : Bulkier N-substituents (e.g., cycloheptyl in 923226-49-7) could reduce bioavailability, whereas smaller groups like 4-methoxyphenylmethyl balance lipophilicity and solubility .
Biological Activity
5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.42 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a benzyl group and a methoxyphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.42 g/mol |
| Density | 1.161 g/cm³ |
| Boiling Point | 437.7 ºC |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Notably, it has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on several kinases such as PI3Kα, which is involved in cell growth and survival pathways. Studies have reported IC50 values indicating potent inhibition in the micromolar range .
- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Biological Activity and Therapeutic Potential
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. It exhibited significant antiproliferative effects with IC50 values often below 10 µM .
- A study indicated that derivatives of pyrazolo[4,3-c]pyridine structures are effective against tumors by targeting specific pathways linked to tumor growth and metastasis .
- Antibacterial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have documented the biological evaluation of compounds related to the pyrazolo[4,3-c]pyridine scaffold:
- Study on PI3K Inhibition : A series of compounds were synthesized and evaluated for their inhibitory activity against PI3Kα. The most potent derivative exhibited an IC50 value of 0.091 µM, indicating strong potential for further development as an anticancer agent .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, supporting its therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
